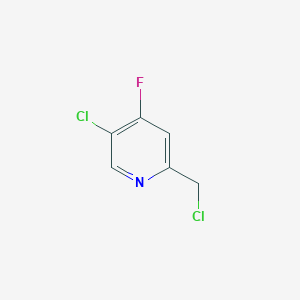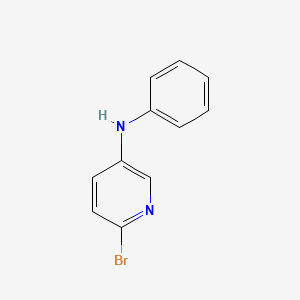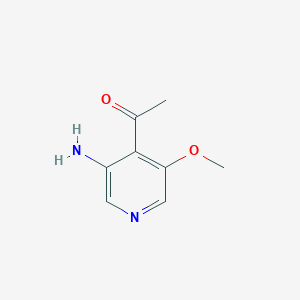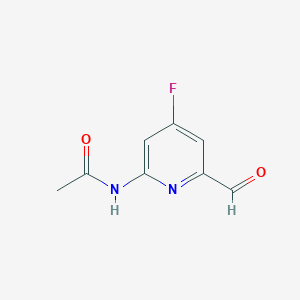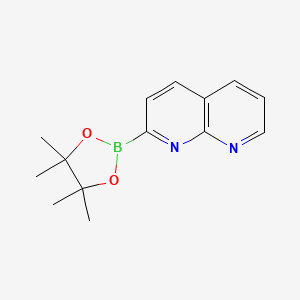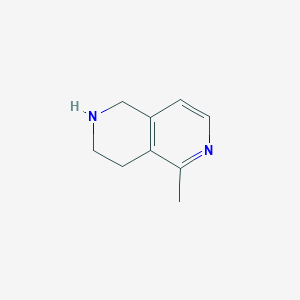
5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings with a methyl group attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular inverse electron demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine linked from the imidazole N1 position to the triazinyl C3 with a tri- or tetramethylene tether . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of palladium-catalyzed reactions and other advanced techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to fully saturated compounds .
科学的研究の応用
5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,2,3,4-Tetrahydro-1,6-naphthyridine
- 1,2,3,4-Tetrahydro-6-methoxynaphthalene
Uniqueness: 5-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the methyl group at the fifth position, which can influence its reactivity and biological activity.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
5-methyl-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-9-3-4-10-6-8(9)2-5-11-7/h2,5,10H,3-4,6H2,1H3 |
InChIキー |
QBPPKOSBXRVNPG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






